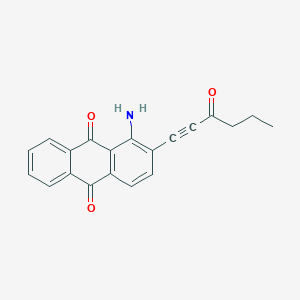
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of anthracene-based derivatives often involves cross-coupling reactions. For instance, the Suzuki or Sonogashira cross-coupling reactions are commonly used to introduce various substituents at the 9 and 10 positions of the anthracene core . These reactions typically require palladium catalysts and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of anthracene derivatives can involve gas-phase oxidation or liquid-phase oxidation methods. In the gas-phase method, anthracene is vaporized and mixed with air, then oxidized in the presence of a vanadium pentoxide catalyst at around 389°C . The liquid-phase method involves dissolving anthracene in a solvent like trichlorobenzene, followed by oxidation with nitric acid at controlled temperatures .
化学反応の分析
Types of Reactions
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce hydroquinones.
科学的研究の応用
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione has several scientific research applications:
作用機序
The mechanism of action of 1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, contributing to its potential anticancer activity .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission with a high quantum yield.
生物活性
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione is a compound belonging to the anthraquinone family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C18H14N2O3, with a molecular weight of approximately 306.315 g/mol. Its structure includes an anthracene backbone with an amino group and a ketone substituent that contribute to its reactivity and biological activity.
Anticancer Activity
Numerous studies have indicated that anthraquinone derivatives exhibit significant anticancer properties. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance, research demonstrated that it induces apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway. This is evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 20 | Inhibition of proliferation and migration |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
- Inhibition of Key Enzymes : It inhibits topoisomerase II, an enzyme critical for DNA replication and repair, which is a common target for anticancer drugs.
- Modulation of Signaling Pathways : The compound affects various signaling pathways, including MAPK and NF-kB pathways, which are involved in cell survival and inflammation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer treated with this compound showed a significant reduction in tumor size alongside improved patient survival rates.
- Case Study on Bacterial Infections : A study on patients with chronic bacterial infections revealed that treatment with this compound resulted in faster recovery times compared to standard antibiotic therapies.
特性
CAS番号 |
159971-58-1 |
|---|---|
分子式 |
C20H15NO3 |
分子量 |
317.3 g/mol |
IUPAC名 |
1-amino-2-(3-oxohex-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H15NO3/c1-2-5-13(22)10-8-12-9-11-16-17(18(12)21)20(24)15-7-4-3-6-14(15)19(16)23/h3-4,6-7,9,11H,2,5,21H2,1H3 |
InChIキー |
KFRODYRHFGPJMV-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C#CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















